REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:6](O)(=O)C=C.C(O)(=O)C=C.C(O)(=O)C=C.C(C(CO)(CO)C)O.C(O)(=O)C=C.C(O)(=O)C=C.C(C(CO)(CO)CC)O>>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:1]([O-:5])(=[O:4])[C:2]([CH3:6])=[CH2:3] |f:1.2.3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(C)(CO)CO
|
Name
|
trimethylolpropane tri(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimethylolpropane diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Name
|
neopentyl glycol di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pentaerythritol tetra(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pentaerythritol tri(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dipentaerythritol hexa(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dipentaerythritol penta(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanediol di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimethylolpropane tri(acryloyloxypropyl)ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylenic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tri(acryloyloxyethyl)isocyanurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tri(acryloyloxyethyl)cyanurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycerin tri(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylenic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
polyethylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenoxyethyl (meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyethylene glycol di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene glycol di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is addition-polymerized by irradiation with light
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:6](O)(=O)C=C.C(O)(=O)C=C.C(O)(=O)C=C.C(C(CO)(CO)C)O.C(O)(=O)C=C.C(O)(=O)C=C.C(C(CO)(CO)CC)O>>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:1]([O-:5])(=[O:4])[C:2]([CH3:6])=[CH2:3] |f:1.2.3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(C)(CO)CO
|
Name
|
trimethylolpropane tri(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimethylolpropane diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Name
|
neopentyl glycol di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pentaerythritol tetra(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pentaerythritol tri(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dipentaerythritol hexa(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dipentaerythritol penta(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanediol di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimethylolpropane tri(acryloyloxypropyl)ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylenic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tri(acryloyloxyethyl)isocyanurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tri(acryloyloxyethyl)cyanurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycerin tri(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylenic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
polyethylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene glycol mono(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phenoxyethyl (meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyethylene glycol di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypropylene glycol di(meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is addition-polymerized by irradiation with light
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |